molecular formula C17H26N2O2S B8373739 n,n-Dibutyl-n'-(3-methoxybenzoyl)thiourea

n,n-Dibutyl-n'-(3-methoxybenzoyl)thiourea

Cat. No. B8373739
M. Wt: 322.5 g/mol
InChI Key: PVWSVXCZFXYQDM-UHFFFAOYSA-N
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Patent
US06528223B1

Procedure details

To a solution of 38.87 g (0.40 mol) of potassium thiocyanate in 630 ml of acetone was added dropwise over 15 min, 68.24 g (0.40 mol) m-anisoyl chloride. The mixture was heated to reflux and maintained at reflux for 20 mins. To this mixture was added 51.7 g (0.40 mol) of dibutylamine over 10 min. The mixture was stirred overnight. The mixture was added to a mixture of 103 ml of conc. HCl in 840 ml of ice water. The oily residue was extracted with methylene chloride, dried over magnesium sulfate and concentrated. The yield of product was 94.62% and was used without further purification. Anal. Calcd. for C17H26N2O2S: C, 63.3; H, 8.1, N, 8.7; S, 9.9. Found: C, 62.54; H, 8.38; N, 8.66: S, 9.19.
Name
potassium thiocyanate
Quantity
38.87 g
Type
reactant
Reaction Step One
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
68.24 g
Type
reactant
Reaction Step Two
Quantity
51.7 g
Type
reactant
Reaction Step Three
Name
Quantity
103 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
840 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[S-:1][C:2]#[N:3].[K+].[C:5](Cl)(=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=1.[CH2:16]([NH:20][CH2:21][CH2:22][CH2:23][CH3:24])[CH2:17][CH2:18][CH3:19].Cl>CC(C)=O>[CH2:16]([N:20]([CH2:21][CH2:22][CH2:23][CH3:24])[C:2]([NH:3][C:5](=[O:14])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:13])[CH:7]=1)=[S:1])[CH2:17][CH2:18][CH3:19] |f:0.1|

Inputs

Step One
Name
potassium thiocyanate
Quantity
38.87 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
630 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
68.24 g
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)(=O)Cl
Step Three
Name
Quantity
51.7 g
Type
reactant
Smiles
C(CCC)NCCCC
Step Four
Name
Quantity
103 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
840 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 mins
Duration
20 min
EXTRACTION
Type
EXTRACTION
Details
The oily residue was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)N(C(=S)NC(C1=CC(=CC=C1)OC)=O)CCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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